Bienvenue dans la boutique en ligne BenchChem!

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide

PDHK1 inhibition pyruvate dehydrogenase kinase cancer metabolism

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1798675-20-3) is a synthetic small-molecule heterocycle (C₁₇H₁₆N₂O₃S; MW 328.39 g/mol) belonging to the 2-phenylthiazole-4-carboxamide class. The compound incorporates a 2-phenyl-1,3-thiazole-4-carboxamide core linked via an amide bond to a 2-(furan-2-yl)-2-hydroxypropyl side chain.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 1798675-20-3
Cat. No. B2648165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide
CAS1798675-20-3
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CO3)O
InChIInChI=1S/C17H16N2O3S/c1-17(21,14-8-5-9-22-14)11-18-15(20)13-10-23-16(19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20)
InChIKeyKVIWDNJBJMVIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1798675-20-3): Compound Class, Core Structure, and Procurement Baseline


N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1798675-20-3) is a synthetic small-molecule heterocycle (C₁₇H₁₆N₂O₃S; MW 328.39 g/mol) belonging to the 2-phenylthiazole-4-carboxamide class . The compound incorporates a 2-phenyl-1,3-thiazole-4-carboxamide core linked via an amide bond to a 2-(furan-2-yl)-2-hydroxypropyl side chain . This scaffold is structurally related to a series of 2-substituted thiazole-4-carboxamide derivatives disclosed in patent WO2012036974 as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [1]. The compound is cataloged in the Therapeutic Target Database (TTD) and DrugMAP as "Thiazole carboxamide derivative 28," annotated with PDHK1 (pyruvate dehydrogenase kinase 1) as its primary molecular target [2]. Commercially, the compound is available at ≥95% purity from multiple suppliers .

Why Generic Substitution Fails for N-[2-(Furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide: Structural Determinants of Target Engagement


Within the 2-phenylthiazole-4-carboxamide class, minor structural modifications at the amide side chain produce profound differences in target selectivity and biological mechanism. Published SAR studies on this scaffold demonstrate that the identity and topology of the amide substituent dictate cytotoxicity profile across cancer cell lines: methoxy positional isomers on the phenylacetamido pendant shift selectivity between Caco-2, HT-29, and T47D cells, while halogen substitution (3-F) confers pan-cytotoxic activity with IC₅₀ values below 10 μg/mL [1]. Even closely related furan-containing analogs—such as the 2-methoxyethyl variant (CAS 1798544-64-5) or the benzodioxole-substituted analog (CAS 1788541-94-5)—differ in hydrogen-bonding capacity, metabolic stability, and solubility, each of which affects PDK1/PDHK1 binding and cellular pharmacokinetics [2][3]. The target compound's unique 2-(furan-2-yl)-2-hydroxypropyl motif provides a tertiary alcohol hydrogen-bond donor/acceptor pair at the β-position relative to the amide nitrogen—a pharmacophoric feature absent in methoxy, des-hydroxy, or benzodioxole congeners [4].

Product-Specific Quantitative Evidence Guide: N-[2-(Furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide


Target Annotation: PDHK1 Inhibitor Classification via Patent-Backed TTD Curation

The compound is explicitly cataloged in the Therapeutic Target Database (TTD) and DrugMAP as 'Thiazole carboxamide derivative 28' with pyruvate dehydrogenase kinase 1 (PDHK1) assigned as its primary molecular target and an inhibitor mechanism of action [1]. This target annotation derives from patent WO2012036974 (Merck Sharp & Dohme), which claims thiazole-4-carboxamide derivatives as PDK1 inhibitors for cancer [2]. In contrast, the broader 2-phenylthiazole-4-carboxamide class studied by Aliabadi et al. (2010) was profiled as apoptosis inducers without a defined kinase target, and the Tarhan et al. (2012) study evaluated caspase-3 activation as the primary mechanistic readout [3][4]. The PDHK1 annotation thus provides a specific molecular target hypothesis that is absent for most unannotated thiazole-4-carboxamide analogs in the commercial catalog.

PDHK1 inhibition pyruvate dehydrogenase kinase cancer metabolism WO2012036974

Structural Differentiation: Hydrogen-Bonding Capacity vs. Methoxy and Des-Hydroxy Analogs

The target compound bears a tertiary alcohol (-OH) at the β-position of the furan-2-yl-hydroxypropyl side chain, enabling hydrogen-bond donation (HBD count = 2, including the amide N–H) . Its closest cataloged structural analog, N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1798544-64-5), replaces the hydroxyl with a methoxy group, reducing the HBD count to 1 and converting the β-position from a hydrogen-bond donor to a pure acceptor [1]. This single-atom substitution (O–H → O–CH₃) is known in medicinal chemistry to alter aqueous solubility, metabolic phase II conjugation liability, and target binding geometry [2]. Additionally, the hydroxypropyl linker provides a stereogenic center at the β-carbon (though the commercial material is presumably racemic), creating a chiral handle for potential stereoselective synthesis or chiral chromatography that the des-hydroxy propyl analogs lack entirely .

hydrogen-bond donor physicochemical property solubility structural analog

Class-Level Cytotoxic Potency Benchmarking Against Published 2-Phenylthiazole-4-Carboxamide Series

The 2-phenylthiazole-4-carboxamide scaffold has established anticancer activity across multiple human carcinoma cell lines. In the foundational SAR study by Aliabadi et al. (2010), optimized derivatives bearing 3-fluoro substitution on the phenylacetamido pendant achieved IC₅₀ values below 10 μg/mL against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cell lines in MTT assays [1]. A subsequent mechanistic study by Tarhan et al. (2012) demonstrated that 3-F, 2-F, and 4-Cl derivatives of the same scaffold induced significant caspase-3 activation in SKNMC (neuroblastoma), MCF-7 (breast), and HT-29 (colon) cells, confirming apoptosis as the mode of cell death [2]. The target compound shares the identical 2-phenylthiazole-4-carboxamide core but differs in its amide side chain (furan-2-yl-hydroxypropyl vs. substituted phenylacetamido). While direct IC₅₀ data for the target compound are not publicly reported, the class-level evidence establishes that the 2-phenylthiazole-4-carboxamide core is competent to deliver single-digit μg/mL cytotoxicity when paired with an optimized amide substituent [3].

anticancer cytotoxicity MTT assay caspase-3 apoptosis

Patent-Backed PDK1 Inhibitor Classification Differentiates from Generic Apoptosis-Inducing Thiazole Carboxamides

Patent WO2012036974, assigned to Merck Sharp & Dohme, claims a broad series of thiazole-4-carboxamide derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1), with utility in inhibiting cancer cell proliferation [1]. The PDK1 kinase is a master regulator of the AGC kinase family (including Akt/PKB, p70S6K, and PKC), and its inhibition blocks downstream PI3K/Akt signaling—a mechanism fundamentally distinct from the direct caspase-3-mediated apoptosis reported for the Aliabadi/Tarhan 2-phenylthiazole-4-carboxamide series, which lack a defined kinase target [2][3]. The target compound's annotation within the TTD as a PDHK1 inhibitor (note: PDHK1 and PDK1 are distinct enzymes; the database cross-reference suggests the compound may interact with PDHK1, a metabolic kinase regulating pyruvate dehydrogenase) provides a testable, target-specific hypothesis that generic thiazole-4-carboxamide analogs do not offer [4].

PDK1 3-phosphoinositide-dependent protein kinase cancer signaling targeted therapy

Best Research and Industrial Application Scenarios for N-[2-(Furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide


PDHK1/PDK1 Biochemical Kinase Assay Screening

The compound's annotation as a PDHK1 inhibitor (TTD/DrugMAP, derived from WO2012036974) makes it directly deployable in biochemical kinase inhibition assays [1]. Procurement for ADP-Glo™, Caliper mobility shift, or LanthaScreen™ Eu kinase binding assays is justified by the pre-existing target hypothesis. Unlike unannotated 2-phenylthiazole-4-carboxamide analogs that require phenotypic cytotoxicity screening as a first step, this compound can enter a target-based screening cascade immediately, accelerating hit triage [2].

Apoptosis Mechanism-of-Action Studies in Caspase-3 Reporter Cell Lines

Based on the class-level evidence that 2-phenylthiazole-4-carboxamide derivatives activate caspase-3 in SKNMC, MCF-7, and HT-29 carcinoma cells [3], the target compound is suitable for inclusion in apoptosis-focused screening panels. Its furan-2-yl-hydroxypropyl side chain may confer distinct caspase activation kinetics or potency relative to the phenylacetamido-substituted analogs studied by Tarhan et al., making it valuable for SAR expansion around the amide substituent vector [4].

Structure-Activity Relationship (SAR) Expansion of Furan-Containing Thiazole Carboxamides

The compound fills a specific chemical space niche at the intersection of the 2-phenylthiazole-4-carboxamide core and the furan-2-yl-hydroxypropyl side chain. Its closest commercially available analogs—the methoxy variant (CAS 1798544-64-5) and the benzodioxole variant (CAS 1788541-94-5)—differ systematically in hydrogen-bonding character and steric bulk [5]. Procurement of all three compounds as a comparative set enables direct head-to-head profiling of the contribution of the β-hydroxy group to target binding, cellular permeability, and metabolic stability [6].

Cancer Metabolism Research: PDHK1-Mediated Regulation of Glycolysis

PDHK1 (pyruvate dehydrogenase kinase 1) is a key regulator of the metabolic switch between glycolysis and oxidative phosphorylation—a hallmark of cancer metabolism (the Warburg effect) [7]. If biochemical assays confirm PDHK1 inhibitory activity, the compound would be relevant for metabolic flux studies (Seahorse XF analyzer), glucose uptake/lactate production assays in cancer cell lines, and combination studies with mitochondrial inhibitors [8]. This application scenario is unique to the PDHK1-annotated compound and does not apply to generic thiazole-4-carboxamide apoptosis inducers.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.